1-Phenyldecane

Overview

Description

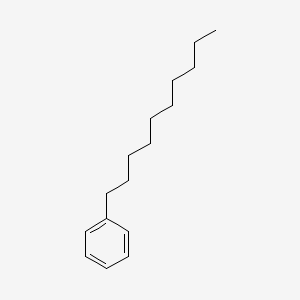

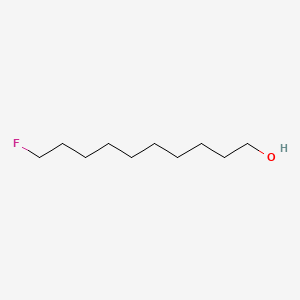

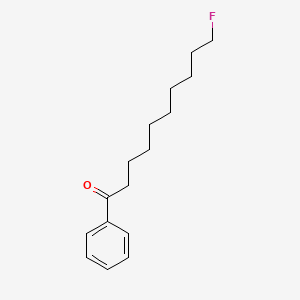

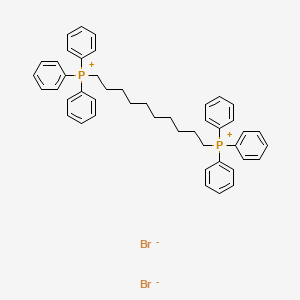

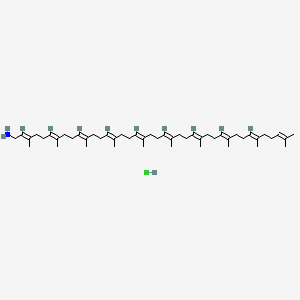

1-Phenyldecane is a chemical compound that belongs to the family of alkylbenzenes. Its molecular formula is C16H26 . It is characterized by a benzene ring, which is a cyclic structure of six carbon atoms, and a decyl group, which is a ten-carbon alkyl chain . This compound plays a significant role in various industrial applications due to its unique properties and benefits .

Mechanism of Action

Target of Action

Decylbenzene, also known as 1-Phenyldecane, is a type of alkylbenzene

Mode of Action

It is known that alkylbenzenes can undergo oxidation reactions . This process involves the addition of oxygen to the alkylbenzene molecule, resulting in the formation of various oxidation products. These reactions can be influenced by various factors, including temperature and the presence of catalysts .

Biochemical Pathways

The oxidation of alkylbenzenes is a key step in their metabolic processing This process can lead to the formation of various metabolites, which can have different biological effects

Pharmacokinetics

Its metabolism is likely to involve oxidation reactions, as mentioned above . The excretion of decylbenzene and its metabolites would likely occur via the renal and hepatic systems.

Result of Action

The oxidation products of alkylbenzenes can have various biological effects, depending on their specific structures

Action Environment

The action of decylbenzene can be influenced by various environmental factors. For example, the rate of its oxidation reactions can be affected by temperature and the presence of catalysts . Additionally, the bioavailability and effects of decylbenzene can be influenced by factors such as the presence of other substances in the body and the individual’s metabolic rate. It’s also important to note that decylbenzene, like other alkylbenzenes, can accumulate in the environment, potentially leading to long-term environmental damage .

Biochemical Analysis

Biochemical Properties

Decylbenzene, being an alkylbenzene, has hydrophobic characteristics, with the decyl group enhancing its lipid-soluble properties . The presence of a benzene ring imparts aromaticity to Decylbenzene, making it a part of the broader class of aromatic hydrocarbons

Cellular Effects

Alkylbenzenes are typically non-polar, which means they are not readily biodegradable and can accumulate in the environment, potentially leading to long-term environmental damage .

Dosage Effects in Animal Models

Moreover, if ingested or inhaled, it can cause harm to the respiratory and digestive systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyldecane is synthesized through the alkylation of benzene with decene . This process is primarily carried out in the presence of an acidic catalyst . The reaction conditions typically involve high temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of decylbenzene involves the use of large-scale reactors where benzene and decene are mixed with an acidic catalyst . The reaction mixture is then heated to high temperatures to promote the alkylation reaction . The resulting product is purified through distillation to obtain pure decylbenzene .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyldecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs at elevated temperatures.

Substitution: Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups.

Major Products:

Scientific Research Applications

1-Phenyldecane has several scientific research applications across different fields:

Chemistry:

- Used as a solvent in organic synthesis due to its hydrophobic nature .

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Utilized in the formulation of surfactants for biological research .

- Investigated for its potential effects on cell membranes due to its lipid-soluble properties .

Medicine:

- Explored for its potential use in drug delivery systems .

- Studied for its interactions with biological molecules and potential therapeutic applications .

Industry:

Comparison with Similar Compounds

1-Phenyldecane is unique among alkylbenzenes due to its specific structure and properties. Similar compounds include:

Ethylbenzene (C8H10): Contains a shorter ethyl group instead of a decyl group.

Propylbenzene (C9H12): Contains a propyl group instead of a decyl group.

Butylbenzene (C10H14): Contains a butyl group instead of a decyl group.

Uniqueness:

Properties

IUPAC Name |

decylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZILCZKGXMQEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051529 | |

| Record name | Decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-decylbenzene is a white liquid. Floats on water. (USCG, 1999), Colorless liquid; [HSDB]; [MSDSonline] White liquid; [CAMEO] | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298 °C | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (USCG, 1999), 225 °F (107 °C) | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER, Very soluble in acetone, benzene, ethyl ether, and ethanol | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8555 @ 20 °C | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00128 [mmHg], 1.28X10-3 mm Hg @ 25 °C | |

| Record name | Decylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

104-72-3 | |

| Record name | N-DECYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyldecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIR29W0BP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-14.4 °C | |

| Record name | DECYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of decylbenzene?

A1: Decylbenzene has a molecular formula of C16H26 and a molecular weight of 218.38 g/mol. []

Q2: What spectroscopic techniques are used to characterize decylbenzene?

A2: Researchers utilize various spectroscopic techniques to characterize decylbenzene, including ultraviolet (UV), infrared (IR), and Raman spectroscopy. [] These techniques provide insights into the molecule's structure, vibrational modes, and electronic transitions.

Q3: How does decylbenzene perform under high pressures and temperatures?

A3: Studies on the volumetric properties of decylbenzene derivatives, like 1-phenyldecane and 1-phenylundecane, show they remain stable under pressures up to 65 MPa and temperatures ranging from 293.15 to 353.15 K. []

Q4: How does the presence of decylbenzene affect the stability of silica-based stationary phases in acidic environments?

A4: Research indicates that highly cross-linked self-assembled monolayers derived from (chloromethyl)phenylethyltrichlorosilane (CMPES), when used as stationary phases, demonstrate significantly enhanced acid stability compared to conventional silica-based phases, even without endcapping. This enhanced stability is attributed to the robust cross-linked structure formed by CMPES. []

Q5: Can decylbenzene be used in the development of heterogeneous acid catalysts?

A5: Research shows that a mixed-metal oxide catalyst, CuO-MoO3/ZrO2, exhibits promising catalytic activity in the liquid-phase alkylation of benzene with 1-decene, producing decylbenzene. This catalyst shows high selectivity towards decylbenzene formation. []

Q6: Have there been any computational studies on decylbenzene and its derivatives?

A6: Yes, researchers have employed computational fluid dynamics (CFD) simulations to study the oxidation of surrogate diesel fuels, including decylbenzene, to understand combustion characteristics and emissions. []

Q7: How does the length of the alkyl chain in alkylbenzene sulfonates influence their degradation in constructed wetlands?

A7: Studies reveal a relationship between the alkyl chain length of linear alkylbenzene sulfonates (LAS) and their removal efficiency in constructed wetlands. Longer chain homologues, like tridecylbenzene sulfonate, exhibit higher removal rates compared to shorter chain counterparts such as decylbenzene sulfonate. This difference is attributed to the sequential shortening of the alkyl chain during the degradation process. []

Q8: Are there any specific formulation strategies for decylbenzene derivatives used in pharmaceutical applications?

A8: While not directly related to decylbenzene, research indicates that the inclusion of oleyl-p-decylbenzene sulfonate, a hypocholesterolemic agent, in a high-lard and high-cholesterol diet effectively prevents the elevation of cholesterol esters in rat livers. [] This suggests potential formulation strategies for decylbenzene derivatives in managing cholesterol levels.

Q9: What are the environmental concerns associated with decylbenzene?

A10: Decylbenzene, as a component of petroleum products, can pose environmental risks if released into the environment. Understanding its thermal cracking at geological temperatures helps assess its long-term environmental impact. []

Q10: What analytical techniques are used to study decylbenzene and its derivatives in environmental samples?

A11: High-performance liquid chromatography (HPLC) and extraction spectrophotometry are commonly employed to determine the concentration and degradation of anionic and nonionic surfactants, including decylbenzene sulfonate, in constructed wetlands. []

Q11: What are the alternative compounds considered in diesel surrogate formulations to simulate decylbenzene ignition?

A12: Researchers often utilize mixtures of n-propylbenzene and n-heptane or n-butylbenzene and n-heptane as surrogate mixtures to mimic the ignition characteristics of n-decylbenzene in diesel fuel studies. This is due to the challenges associated with studying n-decylbenzene in its vapor phase because of its low vapor pressure. [, ]

Q12: What were the key research focuses on decylbenzene and related compounds in the mid-20th century?

A13: Mid-20th century research focused on determining the thermodynamic properties of liquid hydrocarbons, including decylbenzene. This involved measuring heats of combustion and understanding how these values change with carbon chain length within homologous series. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B1670100.png)